molecular formula C7H7NO3 B594805 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-43-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Cat. No. B594805
M. Wt: 153.137
InChI Key: SXRLRBBARNJINI-UHFFFAOYSA-N
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Description

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol” is a chemical compound with the empirical formula C7H7NO3 . It has a molecular weight of 153.14 g/mol . This compound is a heterocyclic building block .


Synthesis Analysis

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol and its derivatives has been reported in the literature . One approach involves a Smiles rearrangement using easily available reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccnc2OCCOc12 . The InChI representation is 1S/C7H7NO3/c9-5-1-2-8-7-6 (5)10-3-4-11-7/h1-2H,3-4H2, (H,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol are not detailed in the search results, it’s worth noting that this compound can be used as a building block in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

This compound is a solid . It has a topological polar surface area of 47.6 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a complexity of 254 .

Scientific Research Applications

Synthesis and Structural Development

  • Synthesis of New Compounds : The synthesis of new compounds with 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol as a substructure, such as 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and its derivatives, has been explored (Soukri et al., 2003). These compounds are synthesized from 2-chloro-3-pyridinol and have potential applications in developing new therapeutic agents.

  • Novel Analogues and Modifications : Research into novel analogues of the core structure, with modifications in the dioxane ring, has been conducted. These analogues are considered attractive intermediates for preparing potential new therapeutic agents (Bartolomea et al., 2003).

  • Enantioselective Synthesis : Enantioselective synthesis of substituted derivatives has been studied, offering a rapid and simple method for preparing these derivatives. The enantiomeric purity of each isomer has been determined by capillary electrophoresis (Lazar et al., 2005).

Potential for Drug Discovery

  • Scaffolds for Drug Discovery : The selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has been achieved. These compounds could serve as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

  • Building Blocks for Biologically Active Compounds : The chiral building blocks synthesized from this compound are important for preparing several biologically active compounds. Novel synthetic strategies have been developed to ensure high regioselectivity and maintain enantiomeric purity (Bolchi et al., 2005).

Additional Research Insights

  • Synthetic Route Exploration : New synthetic routes to previously unattainable 3-substituted derivatives have been explored, offering insight into the synthesis of diverse derivatives of this compound (Benarab et al., 1993).

  • Effect of Reaction Conditions : Studies have shown how variations in reaction conditions can significantly affect the product distribution of the synthesized compounds (Soukri et al., 2000).

  • Electrolyte-Controlled Redox Conductivity : Research into electrolyte variations has been conducted to control redox and n-type doping processes in π-conjugated electroactive polyheterocycles derived from 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (Dubois et al., 2004).

properties

IUPAC Name

3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRLRBBARNJINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678385
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

CAS RN

1246088-43-6
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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